molecular formula C9H10Cl2FN B13157384 2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride

2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B13157384
M. Wt: 222.08 g/mol
InChI Key: PEXPJWWSZHZJSB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride . The nomenclature follows a hierarchical approach:

  • The parent structure is identified as a cyclopropane ring substituted with an amine group at position 1.
  • The substituent at position 2 of the cyclopropane is a 2-chloro-6-fluorophenyl group , which specifies the positions of the chlorine and fluorine atoms on the aromatic ring.
  • The hydrochloride suffix denotes the salt form, where the amine is protonated and paired with a chloride counterion.

Alternative names include 2-(2-chloro-6-fluorophenyl)cyclopropylamine hydrochloride and the CAS registry number 1333611-82-7 . The stereochemical descriptor (1R,2S) is occasionally appended to indicate the absolute configuration of the cyclopropane ring in enantiomerically pure forms.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₀Cl₂FN , with a molecular weight of 222.08 g/mol . Key contributions to the molecular weight include:

  • Cyclopropane backbone (C₃H₅): 41.07 g/mol
  • 2-Chloro-6-fluorophenyl group (C₆H₃ClF): 130.54 g/mol
  • Amine hydrochloride (NH₃⁺·Cl⁻): 50.47 g/mol

A comparative analysis with the free base form (C₉H₉ClFN, molecular weight 185.62 g/mol) highlights the addition of hydrochloric acid (36.46 g/mol) during salt formation. The isotopic pattern is dominated by chlorine’s natural abundance (³⁵Cl: 75.8%, ³⁷Cl: 24.2%), resulting in a characteristic M+2 peak in mass spectrometry.

Component Contribution to Molecular Weight (g/mol)
Cyclopropane 41.07
2-Chloro-6-fluorophenyl 130.54
Amine hydrochloride 50.47
Total 222.08

Structural Isomerism and Stereochemical Considerations

The compound exhibits structural isomerism due to the spatial arrangement of substituents on the cyclopropane and phenyl rings:

  • Positional Isomerism: Variations in the positions of chlorine and fluorine on the phenyl ring (e.g., 3-chloro-5-fluorophenyl) would yield distinct isomers.
  • Diastereomerism: The cyclopropane ring’s rigidity creates two stereogenic centers at carbons 1 and 2. The (1R,2S) and (1S,2R) configurations are enantiomers, while (1R,2R) and (1S,2S) represent diastereomers.

In the hydrochloride salt, the amine’s protonation fixes the nitrogen’s geometry, reducing conformational flexibility. X-ray crystallography of analogous compounds reveals a trans-diaxial arrangement of the aryl and amine groups, minimizing steric strain.

Synthon Identification and Functional Group Interactions

The molecule can be deconstructed into two primary synthons:

  • Cyclopropane-Amine Synthon (C₃H₅NH₃⁺): The strained cyclopropane ring enhances reactivity, while the ammonium ion participates in hydrogen bonding and ionic interactions.
  • 2-Chloro-6-fluorophenyl Synthon (C₆H₃ClF): The electron-withdrawing halogens induce a meta-directing effect on electrophilic aromatic substitution and engage in halogen bonding.

Functional Group Interactions:

  • Hydrogen Bonding: The ammonium proton (N–H⁺) interacts strongly with chloride ions and polar solvents.
  • Halogen-π Interactions: The chlorine and fluorine atoms participate in weak non-covalent interactions with aromatic systems.
  • Steric Effects: The ortho-substituted halogens on the phenyl group create steric hindrance, influencing reactivity at the cyclopropane ring.

A synthetic analogue, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride (C₉H₁₀ClF₂N), demonstrates how halogen substitution patterns modulate physicochemical properties such as solubility and melting point.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN.ClH/c10-6-2-1-3-7(11)9(6)5-4-8(5)12;/h1-3,5,8H,4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXPJWWSZHZJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-chloro-6-fluorobenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction could produce cyclopropylamines with altered substituents .

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride and related cyclopropane amines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Pattern CAS Number Key Applications
This compound C₉H₁₀Cl₂FN 222.05 2-Cl, 6-F on phenyl Not provided Pharmaceutical intermediate
[2-(4-Fluorophenyl)cyclopropyl]amine hydrochloride C₉H₁₀ClFN 186.5 4-F on phenyl 879324-66-0 Ticagrelor impurity synthesis
1-(Trifluoromethyl)cyclopropan-1-amine hydrochloride C₄H₈ClF₃N 162.5 CF₃ on cyclopropane 35501-83-8 Specialty chemical synthesis
2-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride C₈H₁₀Cl₂FN 210.08 Ethylamine backbone, 2-Cl, 6-F on phenyl 870717-94-5 Research intermediate
(1S,2R)-2-(Difluoromethyl)cyclopropan-1-amine C₄H₈F₂N 113.11 Chiral difluoromethyl on cyclopropane EN300-51838776 Chiral building block

Structural and Functional Analysis:

Substituent Positional Effects: The 2-chloro-6-fluorophenyl group in the target compound introduces steric and electronic effects distinct from the 4-fluorophenyl substituent in CAS 879324-66-0. The ortho-chloro and para-fluoro arrangement may enhance π-π stacking interactions in drug-receptor binding compared to the para-fluoro derivative .

Backbone Rigidity :

  • Cyclopropane-containing compounds (e.g., target compound, CAS 879324-66-0) exhibit restricted conformational flexibility compared to the ethylamine backbone in CAS 870717-94-5. This rigidity can improve target selectivity in drug design .

Biological Activity

Introduction

2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride, also known by its CAS number 1807916-69-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

PropertyValue
Molecular Formula C₉H₉ClFN
Molecular Weight 222.08 g/mol
CAS Number 1807916-69-3
IUPAC Name rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride

Antibacterial Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit potent antibacterial effects. For instance, a class of allosteric inhibitors of DNA gyrase has shown effectiveness against fluoroquinolone-resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae . These findings suggest that the target for this compound may involve inhibition of essential enzymes in bacterial DNA replication.

Antitumor Activity

While direct studies on the antitumor effects of this compound are sparse, related compounds have demonstrated significant antitumor activities in various models. For example, novel derivatives have been synthesized and tested for their ability to inhibit tumor growth, suggesting a possible pathway for further exploration in cancer therapy .

Case Studies and Research Findings

  • In Vitro Studies :
    • The compound was evaluated for its cytotoxic effects on various cancer cell lines. Preliminary results indicated that it might induce apoptosis in certain types of cancer cells, although further research is needed to confirm these findings.
  • Structure-Activity Relationship (SAR) :
    • Studies on SAR have revealed that halogen substitutions on phenyl rings significantly affect the potency and selectivity of compounds against bacterial strains. For example, the introduction of fluorine at specific positions has been associated with enhanced activity .
  • Comparative Analysis :
    • A comparative analysis against other known antibacterial agents showed that certain structural modifications could lead to improved efficacy and reduced resistance development .

Q & A

Basic: What are the primary spectroscopic techniques for characterizing 2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H and 13C^{13}C NMR to confirm the cyclopropane ring structure and substituent positions. For example, the cyclopropane protons typically appear as complex splitting patterns between δ 1.5–2.5 ppm.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion peak ([M+H]+^+) and fragmentation patterns. Cross-reference with NIST databases for fluorinated/chlorinated analogs to interpret chlorine/fluorine isotopic signatures .
  • Infrared (IR) Spectroscopy: Identify amine (-NH2_2) and aromatic C-Cl/C-F stretches (650–800 cm1^{-1} for C-Cl; 1100–1250 cm1^{-1} for C-F).

Advanced: How can computational chemistry resolve contradictions in reported logP values for this compound?

Methodological Answer:

  • Dual Validation: Compare experimental logP (via HPLC retention time) with computational predictions using software like ACD/Labs or EPI Suite. For instance, discrepancies may arise from differences in solvent systems or ionization states.
  • Quantum Mechanical Calculations: Density Functional Theory (DFT) can model solvation effects and electronic interactions influencing hydrophobicity. Use descriptors like topological polar surface area (TPSA) and XlogP3-AA, referencing analogs in PubChem or ECHA databases for calibration .

Basic: What synthetic routes are recommended for preparing this compound with high enantiomeric purity?

Methodological Answer:

  • Cyclopropanation Strategies: Employ transition-metal-catalyzed methods (e.g., Simmons-Smith reaction) with chiral ligands to control stereochemistry.
  • Amine Protection: Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect the amine during cyclopropane ring formation, followed by acidic deprotection (e.g., HCl in dioxane) .
  • Purification: Confirm enantiomeric excess (ee) via chiral HPLC or polarimetry.

Advanced: How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2 _2O2_2) conditions at 40–60°C. Monitor degradation products via LC-MS.
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life at room temperature.
  • Solid-State Stability: Perform differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to detect polymorphic transitions or hydrate formation .

Basic: What safety precautions are critical when handling this compound in aqueous environments?

Methodological Answer:

  • Containment: Use fume hoods and sealed reaction vessels to prevent release into water systems, as chlorinated/fluorinated aromatics may exhibit aquatic toxicity (refer to analogs in Alfa Aesar SDS for guidance) .
  • Waste Management: Neutralize acidic byproducts (e.g., HCl) before disposal and avoid direct soil/water contact.

Advanced: How can crystallographic data address conflicting reports on the compound’s molecular geometry?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Resolve bond angles and dihedral distortions in the cyclopropane ring. Compare with mercury-containing analogs (e.g., ) to validate halogen-amine interactions .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, halogen bonds) influencing crystal packing.

Basic: What regulatory guidelines apply to environmental risk assessments for this compound?

Methodological Answer:

  • OECD Test Guidelines: Follow OECD 301 (biodegradation) and 201/202 (aquatic toxicity) for preliminary assessments.
  • Read-Across Data: Use chlorinated cyclopropane analogs (e.g., ECHA entries) to estimate persistence and bioaccumulation potential .

Advanced: How can researchers optimize reaction conditions to mitigate byproducts in large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Use response surface methodology (RSM) to optimize temperature, solvent polarity, and catalyst loading.
  • In Situ Monitoring: Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust parameters dynamically .

Basic: What analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:

  • LC-MS/MS: Detect impurities at ppm levels using a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid).
  • GC Headspace Analysis: Identify volatile byproducts (e.g., chlorinated solvents) with capillary columns (e.g., DB-5MS) .

Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Maps: Generate using molecular modeling software (e.g., Spartan) to assess accessibility of the cyclopropane amine for catalysis.
  • Hammett Analysis: Correlate substituent effects (Cl/F meta-directing groups) on reaction rates in Suzuki-Miyaura or Buchwald-Hartwig couplings .

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